molecular formula C18H20O3 B071509 Ethyl 6-(2-naphthyl)-6-oxohexanoate CAS No. 183966-16-7

Ethyl 6-(2-naphthyl)-6-oxohexanoate

Cat. No. B071509
CAS RN: 183966-16-7
M. Wt: 284.3 g/mol
InChI Key: HPJCFXYKFWZSMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl 6-(2-naphthyl)-6-oxohexanoate and related compounds can be synthesized through different chemical pathways. For instance, ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was synthesized by condensation of ethyl 2-chloroacetate with the hydroxy group of a naphtho-pyran derivative, showcasing a method to construct complex naphthyl-containing molecules (Ju Liu et al., 2018). Similarly, a novel ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was successfully synthesized, further demonstrating the versatility in creating naphthyl-based esters (Yongchang Zhou et al., 2008).

Molecular Structure Analysis

The crystal and molecular structures of naphthyl-containing compounds, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, have been determined using X-ray diffraction, revealing detailed insights into their geometric configurations (M. Kaur et al., 2012).

Chemical Reactions and Properties

Naphthyl-containing compounds participate in various chemical reactions, including photochemistry and cycloaddition. For example, the photochemistry of 2-(1-naphthyl)ethyl benzoates has been studied, demonstrating cycloaddition and intramolecular exciplex formation, highlighting their reactivity under light (K. Morley & J. Pincock, 2001).

Physical Properties Analysis

Investigations into the physical properties of naphthyl-derived polymers, like poly(ethylene 2,6-naphthalate) and poly(butylene 2,6-naphthalate), have shown differences in thermo-oxidative degradation, offering insights into their stability and degradation behavior under thermal and oxidative conditions (G. Botelho et al., 2000).

Chemical Properties Analysis

The chemical behavior of this compound-related compounds under various conditions, including photocyclization and photo-oxidation, has been a subject of study. These reactions are crucial for understanding the stability and reactivity of naphthyl-based materials when exposed to light, which is essential for applications in material science and photophysics (J. Scheirs & J. Gardette, 1997).

Scientific Research Applications

Chemical Recycling of Poly(ethylene terephthalate)

Recent research highlights the application of various chemical recycling techniques for poly(ethylene terephthalate) (PET), derived from post-consumer soft-drink bottles. These techniques include hydrolysis in alkaline or acid environments to recover pure terephthalic acid monomer for repolymerization. Glycolysis also emerges as an effective method, producing secondary materials like unsaturated polyester resins (UPR) and methacrylated oligoesters (MO), which have further applications in producing coatings and paints. This recycling not only addresses solid waste issues but also conserves raw petrochemical products and energy (Karayannidis & Achilias, 2007).

Future Directions

The future directions for this compound would depend on its specific applications. Naphthols and their derivatives have been studied for potential use in a variety of fields, including materials science, dye synthesis, and medicinal chemistry .

properties

IUPAC Name

ethyl 6-naphthalen-2-yl-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-2-21-18(20)10-6-5-9-17(19)16-12-11-14-7-3-4-8-15(14)13-16/h3-4,7-8,11-13H,2,5-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJCFXYKFWZSMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597056
Record name Ethyl 6-(naphthalen-2-yl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

183966-16-7
Record name Ethyl 6-(naphthalen-2-yl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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